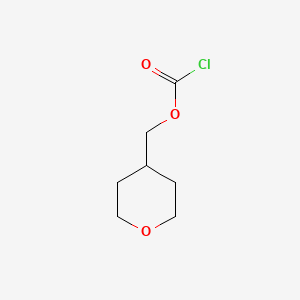

Oxan-4-ylmethyl chloroformate

Description

Properties

IUPAC Name |

oxan-4-ylmethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-7(9)11-5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLJEJIZQVVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171967-42-2 | |

| Record name | (oxan-4-yl)methyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxan-4-ylmethyl Chloroformate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxan-4-ylmethyl chloroformate, also known as (Tetrahydro-2H-pyran-4-yl)methyl chloroformate, is a valuable reagent in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. Its unique structural features, combining a stable tetrahydropyran ring with a reactive chloroformate group, make it an important building block and a versatile tool for the introduction of the oxan-4-ylmethyl moiety. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering insights for researchers and professionals in drug development.

I. Synthesis of Oxan-4-ylmethyl Chloroformate

The primary and most direct method for the synthesis of Oxan-4-ylmethyl chloroformate involves the reaction of the corresponding alcohol, (Oxan-4-yl)methanol, with phosgene or a phosgene equivalent.

Key Synthetic Pathway

The synthesis is analogous to the preparation of other chloroformates, such as methyl chloroformate, which is produced by reacting methanol with phosgene.[1] This reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of byproducts.[1]

Reaction:

(Oxan-4-yl)methanol + COCl₂ (Phosgene) → Oxan-4-ylmethyl chloroformate + HCl

A critical aspect of this synthesis is the use of phosgene, a highly toxic gas. For laboratory-scale preparations and to enhance safety, solid phosgene equivalents like triphosgene are often preferred.[2] The reaction is generally carried out in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

(Oxan-4-yl)methanol

-

Triphosgene (or a solution of phosgene in a suitable solvent)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or another suitable non-nucleophilic base)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser (connected to a scrubbing system for phosgene) is charged with a solution of (Oxan-4-yl)methanol in anhydrous DCM.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of triphosgene in anhydrous DCM is added dropwise to the stirred solution of the alcohol. The temperature should be carefully monitored and maintained at or below 0°C.

-

Base Addition: After the addition of the phosgene equivalent, pyridine is added dropwise to neutralize the in-situ generated HCl. The formation of a precipitate (pyridinium hydrochloride) will be observed.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of cold water. The organic layer is separated, washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Oxan-4-ylmethyl chloroformate.

-

Purification: The crude product can be purified by vacuum distillation if necessary, although for many applications, the crude material is of sufficient purity.

Visualization of the Synthetic Workflow

Caption: The role of Oxan-4-ylmethyl chloroformate in a protecting group strategy.

IV. Safety Considerations

Oxan-4-ylmethyl chloroformate should be handled with extreme care due to its reactivity and the hazardous nature of its parent compounds and potential decomposition products.

-

Toxicity: Chloroformates are generally toxic and corrosive. [4]Inhalation of vapors can cause severe respiratory irritation. [4]* Reactivity Hazards: It reacts vigorously with water and can decompose upon heating to release toxic gases such as phosgene and hydrogen chloride. [5]* Handling: All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, must be worn. [6]

V. Conclusion

Oxan-4-ylmethyl chloroformate is a valuable and versatile reagent for the modern organic chemist, particularly those engaged in drug discovery and development. Its ability to serve as a protecting group and as a means to introduce the pharmaceutically relevant tetrahydropyran moiety makes it a powerful tool in the synthesis of complex molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for its safe and effective application in the laboratory.

References

-

Wikipedia. Chloroformate. [Link]

-

Myers, A. Protecting Groups. [Link]

-

PrepChem.com. Preparation of methyl chloroformate. [Link]

-

Grokipedia. Methyl chloroformate. [Link]

-

Wikipedia. Protecting group. [Link]

- Wessjohann, L. A., et al. 2 Protection of Functional Groups.

-

Taylor & Francis. Chloroformate – Knowledge and References. [Link]

- Google Patents.

- Google Patents.

-

PubChem. Methyl chloroformate. [Link]

-

Wikipedia. Methyl chloroformate. [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN103274944A - Preparation method of methylchloroformate - Google Patents [patents.google.com]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Oxan-4-ylmethyl chloroformate" CAS number and structure

An In-Depth Technical Guide to Oxan-4-ylmethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Structure

Oxan-4-ylmethyl chloroformate is characterized by a central chloroformate functional group attached to a tetrahydropyran (oxane) ring via a methylene bridge. The systematic IUPAC name for the parent alcohol is (Oxan-4-yl)methanol.

Table 1: Compound Identification

| Property | Value | Source |

| Molecular Formula | C7H11ClO3 | [1] |

| Molecular Weight | 178.61 g/mol | [1] |

| SMILES Code | O=C(Cl)OCC1CCOCC1 | [1] |

| Parent Alcohol | (Oxan-4-yl)methanol | |

| Parent Alcohol CAS | 14774-37-9 | [2] |

The structure of Oxan-4-ylmethyl chloroformate is depicted below:

Caption: Synthetic workflow for Oxan-4-ylmethyl chloroformate.

Step-by-Step Experimental Protocol

Materials:

-

(Oxan-4-yl)methanol

-

Triphosgene

-

Pyridine (dried)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (Oxan-4-yl)methanol and anhydrous DCM. The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Pyridine is added dropwise to the stirred solution.

-

Phosgenation: A solution of triphosgene in anhydrous DCM is added dropwise via the dropping funnel, maintaining the temperature at 0 °C. The reaction is highly exothermic and may produce gas, so slow addition is crucial.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Oxan-4-ylmethyl chloroformate.

Physicochemical Properties and Characterization

While specific experimental data for Oxan-4-ylmethyl chloroformate is not widely published, its properties can be predicted based on analogous compounds like methyl chloroformate.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid | Typical for chloroformates [3][4] |

| Odor | Pungent, acrid | Characteristic of chloroformates [3] |

| Boiling Point | > 72 °C | Higher than methyl chloroformate (70-72 °C) due to increased molecular weight [5][6] |

| Solubility | Soluble in common organic solvents; reacts with water and alcohols | General property of chloroformates [7] |

| Stability | Decomposes in the presence of moisture and heat | Hydrolyzes to the corresponding alcohol, HCl, and CO2 [4] |

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure, showing characteristic peaks for the oxane ring protons and the methylene group adjacent to the chloroformate.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1770-1790 cm⁻¹ is expected for the C=O stretch of the chloroformate group.

-

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.

Applications in Synthesis and Drug Discovery

Chloroformates are valuable reagents in organic chemistry, primarily for the introduction of protecting groups and for activating alcohols. [7]Oxan-4-ylmethyl chloroformate can be expected to have similar utility, with the oxane moiety conferring specific properties.

Introduction of the "Oxm" Protecting Group

Oxan-4-ylmethyl chloroformate can be used to introduce the oxan-4-ylmethyl (Oxm) group onto nucleophiles such as amines, alcohols, and thiols. This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

Caption: General reaction scheme for protection of nucleophiles.

The oxane ring is generally stable to a wide range of reaction conditions but can be cleaved under strongly acidic conditions. Its hydrophilicity compared to more common protecting groups like benzyl chloroformate (Cbz) may be advantageous in certain synthetic routes, particularly in improving the solubility of intermediates in aqueous or polar protic solvents.

Linker in Drug Development

The bifunctional nature of the parent molecule, (Oxan-4-yl)methanol, makes the derived chloroformate a potential linker in the synthesis of bioconjugates and drug delivery systems. The oxane ring can provide a stable, hydrophilic spacer.

Safety and Handling

Extreme caution should be exercised when handling Oxan-4-ylmethyl chloroformate. Based on the safety data for analogous compounds like methyl chloroformate, the following hazards are anticipated:

Table 3: GHS Hazard Statements for Analogous Chloroformates

| Hazard Statement | Description | Reference |

| H225 | Highly flammable liquid and vapor | [5] |

| H302 + H332 | Harmful if swallowed or if inhaled | [8] |

| H314 | Causes severe skin burns and eye damage | [5] |

| H330 | Fatal if inhaled | [5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., butyl rubber), a lab coat, and an apron.

-

Respiratory Protection: Work exclusively in a well-ventilated chemical fume hood. For emergencies, a full-face respirator with an appropriate cartridge is necessary.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [9]* Keep the container tightly sealed and protected from moisture, as it reacts with water. [4]* Ground and bond containers when transferring material to prevent static discharge. [9]* Incompatible with strong oxidizing agents, bases, amines, and alcohols. [9] First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Call a poison center or doctor. [5]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. [5][8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]

References

-

Wikipedia. Chloroformate. [Link]

-

PubChem. Methyl chloroformate. [Link]

-

Wikipedia. Methyl chloroformate. [Link]

-

PubChem. (Oxan-4-yl)methanol. [Link]

Sources

- 1. oxan-4-ylmethyl chloroformate|BLD Pharm [bldpharm.com]

- 2. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 氯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Chloroformate - Wikipedia [en.wikipedia.org]

- 8. louisville.edu [louisville.edu]

- 9. fishersci.com [fishersci.com]

The Synthetic Cornerstone: An In-Depth Technical Guide to the Application and Reaction Mechanism of (Tetrahydro-2H-pyran-4-yl)methyl Chloroformate

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical reagents available, (Tetrahydro-2H-pyran-4-yl)methyl chloroformate has emerged as a sophisticated tool for introducing a key structural motif: the tetrahydropyran (THP) ring. This guide provides an in-depth analysis of this reagent's core mechanism of action, its strategic applications in drug development, and field-proven protocols for its successful implementation. Far from being a simple protecting group, the introduction of the (tetrahydro-2H-pyran-4-yl)methyl moiety is a deliberate design choice aimed at leveraging the unique physicochemical properties of the THP scaffold. The THP ring is considered a privileged structure, known for its ability to improve aqueous solubility, enhance metabolic stability, and increase the three-dimensionality of drug candidates, thereby optimizing interactions with biological targets.[1]

This document will elucidate the chemical reactivity of the chloroformate functional group, detail the step-by-step nucleophilic acyl substitution mechanism, provide a validated experimental workflow for its reaction with amines to form stable carbamates, and discuss the strategic rationale that underpins its use by researchers and drug development professionals.

Part 1: Physicochemical Properties and Core Reactivity

(Tetrahydro-2H-pyran-4-yl)methyl chloroformate belongs to the chloroformate class of organic compounds, which are formally esters of chloroformic acid.[2] These reagents are characterized by the ROC(O)Cl functional group and are analogous in reactivity to acyl chlorides. The primary precursor for the synthesis of the title compound is (Tetrahydro-2H-pyran-4-yl)methanol, a commercially available alcohol. The chloroformate is typically prepared by reacting the alcohol with phosgene or a phosgene equivalent like triphosgene, a process that requires careful handling due to the high toxicity of the phosgenating agent.[3][4]

The key to the utility of (Tetrahydro-2H-pyran-4-yl)methyl chloroformate lies in the electrophilicity of its carbonyl carbon, which is rendered highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its "mechanism of action" in a synthetic context.

Table 1: Properties of the Precursor Alcohol and a Representative Chloroformate

| Property | (Tetrahydro-2H-pyran-4-yl)methanol | Methyl Chloroformate (Representative) |

| CAS Number | 14774-37-9 | 79-22-1 |

| Molecular Formula | C₆H₁₂O₂ | C₂H₃ClO₂ |

| Molecular Weight | 116.16 g/mol | 94.50 g/mol |

| Appearance | Colorless Oil | Colorless, oily liquid |

| Boiling Point | Not specified | 70-72 °C |

| Key Characteristics | Precursor for chloroformate synthesis | Highly reactive acylating agent, pungent odor |

Data sourced from PubChem and commercial supplier information.[2][5]

Part 2: The Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary role of (Tetrahydro-2H-pyran-4-yl)methyl chloroformate is to react with nucleophiles to introduce the (tetrahydro-2H-pyran-4-yl)methoxycarbonyl group. The most common and significant application is its reaction with primary or secondary amines to form highly stable carbamate linkages.[6]

The reaction proceeds via a classical two-step addition-elimination mechanism :

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient, tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated amine is then deprotonated by a base present in the reaction mixture, yielding the final carbamate product and a salt byproduct (e.g., triethylammonium chloride).

This mechanism is highly reliable and is a foundational reaction in organic chemistry for the formation of carbamates, which serve as stable amide bioisosteres or as protecting groups for amines.[6][7]

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Part 3: Strategic Applications & Field-Proven Protocol

Causality Behind Experimental Choice: The "Privileged" Tetrahydropyran Scaffold

The decision to use (Tetrahydro-2H-pyran-4-yl)methyl chloroformate is driven by the advantageous properties of the THP moiety in drug design. Saturated heterocyclic rings like THP are increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1]

-

Improved Solubility and Reduced Lipophilicity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which often improves aqueous solubility compared to a purely carbocyclic analogue (e.g., cyclohexane). This is a critical parameter for oral bioavailability.

-

Metabolic Stability: The THP ring is generally robust and less susceptible to metabolic degradation (e.g., aromatic hydroxylation) than many other groups, potentially leading to a longer half-life in vivo.

-

Three-Dimensionality (3D) Character: The non-planar, chair-like conformation of the THP ring increases the sp³ character of a molecule. This added 3D complexity can lead to more specific and higher-affinity interactions with the deep, intricate binding pockets of biological targets like enzymes and receptors.[8]

By introducing this group, medicinal chemists can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule, transforming a promising but flawed compound into a viable drug candidate.

Self-Validating System: A Standard Protocol for Carbamate Formation

The following protocol is adapted from a robust and highly cited procedure for the synthesis of carbamates from amines and a simple alkyl chloroformate, published in Organic Syntheses.[9] This methodology provides a reliable, self-validating framework for reacting (Tetrahydro-2H-pyran-4-yl)methyl chloroformate with a primary or secondary amine.

Objective: To synthesize a (tetrahydro-2H-pyran-4-yl)methyl carbamate from a generic amine (R₂NH).

Materials:

-

Amine (1.0 equivalent)

-

(Tetrahydro-2H-pyran-4-yl)methyl chloroformate (1.05 equivalents)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv.) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Addition of Base: Add the base (e.g., Triethylamine, 1.1 equiv.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.

-

Chloroformate Addition: Dissolve (Tetrahydro-2H-pyran-4-yl)methyl chloroformate (1.05 equiv.) in a small amount of anhydrous DCM and add it to an addition funnel. Add the chloroformate solution dropwise to the cold, stirred amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will typically form immediately.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine/base), saturated NaHCO₃ solution (to neutralize), and finally with brine (to remove bulk water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (tetrahydro-2H-pyran-4-yl)methyl carbamate.

Caption: Standard experimental workflow for carbamate synthesis.

Part 4: Product Stability and Deprotection

The carbamate bond formed is generally very stable under neutral, basic, and mildly acidic conditions, making it an excellent and robust linker.[6] When used as a protecting group for an amine, its removal requires specific, often harsh, conditions.

The stability of the (tetrahydro-2H-pyran-4-yl)methyl carbamate is high. Unlike a standard THP ether, which is cleaved under mild acidic conditions via protonation of the ring oxygen, this carbamate linkage is significantly more resilient.[10] The primary methods for cleaving such robust alkyl carbamates include:

-

Strong Acid Hydrolysis: Treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures can cleave the carbamate, but these conditions are harsh and may not be suitable for complex molecules with other acid-sensitive functional groups.

-

Nucleophilic Cleavage: More recently, methods using strong nucleophiles have been developed. For example, treatment with 2-mercaptoethanol in the presence of a base at elevated temperatures can effectively deprotect methyl carbamates.[11][12] Another mild method involves the use of tetra-n-butylammonium fluoride (TBAF) in THF.[12]

The choice of deprotection strategy must be carefully considered based on the overall stability of the molecule. In many medicinal chemistry applications, however, the (tetrahydro-2H-pyran-4-yl)methyl carbamate is installed as a permanent structural feature rather than a temporary protecting group, chosen specifically for its stability and its ability to modulate the drug's properties.

Conclusion

(Tetrahydro-2H-pyran-4-yl)methyl chloroformate is a highly valuable reagent whose "mechanism of action" is a predictable and efficient nucleophilic acyl substitution. Its utility extends beyond simple amine protection, offering a strategic tool for medicinal chemists to install the privileged tetrahydropyran scaffold. The deliberate introduction of this moiety can significantly improve the aqueous solubility, metabolic stability, and three-dimensional complexity of a molecule, addressing key challenges in the drug development pipeline. The robust and well-established protocols for its reaction, coupled with a clear understanding of the resulting carbamate's stability, solidify its role as a cornerstone reagent for the rational design and optimization of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6586, Methyl chloroformate. Retrieved January 19, 2026 from [Link].

-

Wikipedia (2023). Methyl chloroformate. Retrieved January 19, 2026 from [Link].

-

Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available at: [Link].

-

Total Synthesis (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved January 19, 2026 from [Link].

- Google Patents (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

Organic Chemistry Portal (2022). Amine synthesis by carbamate cleavage. Retrieved January 19, 2026 from [Link].

- Google Patents (1977). US4039569A - Methyl chloroformate process.

-

Hartman, W. W., & Brethen, M. R. (1931). ETHYL N-METHYLCARBAMATE. Organic Syntheses, 11, 40. Available at: [Link].

- Wessjohann, L. A., et al. (2003). Recent advances in the field of saturated heterocycles. Mini-Reviews in Organic Chemistry, 1(4), 383-399.

- Google Patents (2011). US8415381B2 - Substituted pyrazines and their use as protein kinase inhibitors.

- Google Patents (2013). CN103274944A - Preparation method of methylchloroformate.

-

Teimuri-Mofrad, R., et al. (2012). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 24(3), 1207-1208. Available at: [Link].

-

Piccialli, V. (2017). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Molbank, 2017(4), M960. Available at: [Link].

-

ChemRxiv (2020). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. Retrieved January 19, 2026 from [Link].

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Note: Standard textbook reference for protecting group stability).

-

Chem-Station (2014). Carbamate Protective Groups. Retrieved January 19, 2026 from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. CN103274944A - Preparation method of methylchloroformate - Google Patents [patents.google.com]

- 4. CN109096111A - A kind of synthetic method of chloro-methyl-chloroformate - Google Patents [patents.google.com]

- 5. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 12. Amine synthesis by carbamate cleavage [organic-chemistry.org]

The Oxan-4-ylmethyl Chloroformate Protecting Group: A Technical Guide for Advanced Organic Synthesis

In the landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups are the linchpins of elegant and efficient multi-step syntheses, preventing undesirable side reactions and enabling precise chemical transformations.[1] This guide provides an in-depth technical overview of a promising, yet underutilized, protecting group: the Oxan-4-ylmethyl chloroformate. We will explore its synthesis, application in the protection of amines, and subsequent deprotection, all while grounding the discussion in the fundamental principles of reaction mechanisms and strategic synthetic design.

The Rationale for the Oxan-4-ylmethyl Moiety: Beyond a Simple Alkyl Group

The selection of a protecting group is a critical decision in the design of a synthetic route. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that do not interfere with other functional groups in the molecule.[2] The Oxan-4-ylmethyl group, derived from (oxan-4-yl)methanol (also known as (tetrahydro-2H-pyran-4-yl)methanol), offers several compelling advantages rooted in its unique structural features.

The tetrahydropyran (THP) scaffold is a well-established motif in medicinal chemistry, often employed to enhance the aqueous solubility and overall absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] By incorporating this moiety into a protecting group, we can potentially improve the handling and purification of synthetic intermediates, a significant consideration in process development. Furthermore, the ether linkage within the oxane ring is generally stable to a wide range of reaction conditions, yet the overall structure allows for predictable cleavage under specific, controlled conditions.

Key Advantages of the Oxan-4-ylmethyl Protecting Group:

-

Enhanced Solubility: The polar oxane ring can improve the solubility of intermediates in a broader range of solvents.

-

Favorable ADME Properties: The incorporation of a THP-like structure can impart beneficial pharmacokinetic properties to the protected molecule, which can be an asset in drug discovery workflows.[1]

-

Stability: The carbamate linkage is generally robust, offering reliable protection during subsequent synthetic steps.

-

Predictable Cleavage: The protecting group is designed for removal under specific, mild acidic conditions.

Synthesis of Oxan-4-ylmethyl Chloroformate: The Activating Step

The synthesis of Oxan-4-ylmethyl chloroformate proceeds via the reaction of (oxan-4-yl)methanol with a phosgene equivalent. While phosgene gas is a highly effective reagent for this transformation, its extreme toxicity necessitates specialized handling procedures. Safer alternatives, such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate), are often preferred in a laboratory setting.

The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at low temperatures to control the exothermicity of the reaction. A non-nucleophilic base, for instance, pyridine or a hindered tertiary amine, can be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Oxan-4-ylmethyl Chloroformate

Materials:

-

(Oxan-4-yl)methanol

-

Triphosgene

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of (oxan-4-yl)methanol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride salt.

-

The filtrate is carefully concentrated under reduced pressure to yield the crude Oxan-4-ylmethyl chloroformate.

Protection of Amines: Formation of the Carbamate

The primary application of Oxan-4-ylmethyl chloroformate is the protection of primary and secondary amines to form the corresponding carbamates. This transformation effectively masks the nucleophilicity of the amine, allowing for subsequent reactions at other sites of the molecule. The reaction is typically a straightforward nucleophilic acyl substitution.

Experimental Protocol: Amine Protection

Materials:

-

Amine substrate

-

Oxan-4-ylmethyl chloroformate

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

Procedure:

-

The amine substrate (1.0 eq) is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

The non-nucleophilic base (1.2 eq) is added to the solution.

-

The solution is cooled to 0 °C.

-

A solution of Oxan-4-ylmethyl chloroformate (1.1 eq) in the same anhydrous solvent is added dropwise.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is washed with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Deprotection: Regenerating the Amine

The removal of the Oxan-4-ylmethyl carbamate protecting group is designed to occur under acidic conditions. The mechanism is analogous to the acid-catalyzed hydrolysis of esters and other carbamates. Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water. The key to the lability of this protecting group under acidic conditions lies in the stability of the potential carbocation that can be formed upon cleavage of the C-O bond of the oxane ring, although a direct SN2-type mechanism with water as the nucleophile is also plausible.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

Protected amine substrate

-

Anhydrous acid solution (e.g., 4M HCl in dioxane, or trifluoroacetic acid (TFA) in DCM)

-

Scavenger (optional, e.g., triethylsilane)

Procedure:

-

The protected amine is dissolved in a suitable solvent (e.g., dioxane or DCM).

-

The acidic solution is added, and the reaction is stirred at room temperature.

-

The progress of the deprotection is monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The residue is dissolved in a suitable solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

-

The organic layer is dried, filtered, and concentrated to yield the deprotected amine.

Mechanistic Insights and Data Presentation

The stability and reactivity of the Oxan-4-ylmethyl protecting group can be understood through the following mechanistic diagrams and comparative data.

Diagrams

Caption: Protection of an amine with Oxan-4-ylmethyl chloroformate.

Caption: Acid-catalyzed deprotection of the Oxan-4-ylmethyl carbamate.

Comparative Stability Data

| Protecting Group | Common Abbreviation | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Hydrogenolysis |

| Oxan-4-ylmethyl-oxycarbonyl | THPM-oc | Labile | Stable | Stable |

| tert-Butoxycarbonyl | Boc | Labile | Stable | Stable |

| Benzyloxycarbonyl | Cbz | Stable | Stable | Labile |

| 9-Fluorenyl-methoxycarbonyl | Fmoc | Stable | Labile | Stable |

Applications in Drug Development and Complex Molecule Synthesis

While the Oxan-4-ylmethyl protecting group is not as widely cited as the more common Boc or Cbz groups, its unique properties make it a valuable tool in specific synthetic contexts. The tetrahydropyran motif is found in numerous bioactive molecules and approved drugs.[3] Its incorporation into a protecting group strategy can streamline the synthesis of such compounds by introducing a key structural feature early in the synthetic sequence.

Furthermore, in fragment-based drug discovery, the use of protecting groups that also contribute favorably to the pharmacokinetic profile of the final molecule can be a strategic advantage. The Oxan-4-ylmethyl group fits this description, offering both protection and a potential improvement in ADME properties.

Conclusion

The Oxan-4-ylmethyl chloroformate protecting group represents a valuable, if underutilized, tool in the arsenal of the synthetic organic chemist. Its favorable solubility profile, inherent stability, and predictable, mild deprotection conditions make it an attractive alternative to more traditional protecting groups, particularly in the context of drug discovery and development where the physicochemical properties of intermediates are of significant concern. This guide has provided a comprehensive overview of its synthesis, application, and removal, with the aim of encouraging its broader adoption in the scientific community.

References

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of methylchloroformate.

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

T. Scattolin, T. Gharbaoui, C.-y. Chen, Org. Lett., 2022 , 24, 3736-3740. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

-

U. Jacquemard, V. Beneteau, M. Lefoix, S. Routier, J.-Y. Merour, G. Coudert, Tetrahedron, 2004 , 60, 10039-10047. Mild and selective deprotection of carbamates with Bu4NF. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Oxan-4-ylmethyl Chloroformate and its Application in Modern Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The relentless pursuit of more complex and challenging peptide sequences demands a continuous evolution of the synthetic chemist's toolkit. A critical component of this toolkit is the array of protecting groups used to mask reactive functionalities during peptide assembly. This guide introduces Oxan-4-ylmethyl Chloroformate as a reagent for the introduction of a novel Nα-amino protecting group, the (tetrahydropyran-4-yl)methyloxycarbonyl (THP-Moc) group. Drawing upon the well-established chemistry of the tetrahydropyranyl (THP) moiety, this document provides a comprehensive overview of the synthesis of the chloroformate, the mechanism of amino acid protection, and the conditions for the deprotection of the resulting THP-Moc group. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to expand their repertoire of protecting group strategies for solid-phase peptide synthesis (SPPS).

The Imperative for Orthogonal Protection in Peptide Synthesis

The synthesis of peptides is a step-wise process of forming amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the various reactive functional groups of the amino acids must be temporarily masked with protecting groups.[1] The Nα-amino group of the incoming amino acid is protected to prevent self-polymerization, while the reactive side chains of certain amino acids are also protected.[2]

A cornerstone of modern peptide synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS), is the concept of orthogonality .[3] An orthogonal protecting group strategy employs multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific set of chemical conditions that do not affect the other classes.[3] The most common orthogonal scheme in SPPS involves the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (such as tert-butyl (tBu), trityl (Trt), and 4-methoxytrityl (Mmt)) for the "permanent" protection of side chains.[4][5] The Fmoc group is removed at each cycle of amino acid addition with a mild base, typically piperidine, while the side-chain protecting groups remain intact. These are then removed at the end of the synthesis, concurrently with cleavage of the peptide from the solid support, using a strong acid like trifluoroacetic acid (TFA).[4] The development of new protecting groups with unique cleavage characteristics is crucial for expanding the possibilities of peptide chemistry.

The (Tetrahydropyran-4-yl)methyl Moiety: A Foundation of Stability and Labile Cleavage

The tetrahydropyran (THP) group is a well-established protecting group, particularly for hydroxyl and thiol functionalities in organic synthesis.[6][7] It is known for its ease of introduction, low cost, and, most importantly, its chemical stability profile: it is stable to strongly basic conditions, organometallics, and hydrides, yet readily cleaved under mild acidic conditions.[8][9] In the context of peptide synthesis, the THP group has been successfully employed for the side-chain protection of serine, threonine, and cysteine, demonstrating its compatibility with the Fmoc/tBu SPPS strategy.[6][7]

The protecting group derived from Oxan-4-ylmethyl Chloroformate builds upon this foundation. The core structure is a tetrahydropyran ring, which imparts a similar stability profile.

Oxan-4-ylmethyl Chloroformate: Synthesis and Characterization

Oxan-4-ylmethyl chloroformate, systematically named (tetrahydropyran-4-yl)methyl chloroformate, is the key reagent for introducing the THP-Moc protecting group. While not as commonly commercially available as other chloroformates, its synthesis is straightforward and follows established chemical principles for the formation of chloroformates.

Proposed Synthesis of Oxan-4-ylmethyl Chloroformate

The synthesis of chloroformates is typically achieved by the reaction of the corresponding alcohol with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[10] The reaction involves the nucleophilic attack of the alcohol onto the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride. A tertiary amine base, such as triethylamine or pyridine, is often used to scavenge the HCl produced.

The proposed synthesis of Oxan-4-ylmethyl chloroformate starts from the commercially available (Oxan-4-yl)methanol.

Caption: Synthesis of Oxan-4-ylmethyl chloroformate.

Experimental Protocol: Synthesis of Oxan-4-ylmethyl Chloroformate

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Preparation: A solution of (Oxan-4-yl)methanol (1.0 eq) and a tertiary amine base such as pyridine (1.1 eq) in a dry, aprotic solvent like dichloromethane (DCM) is prepared in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.

-

Reaction: A solution of triphosgene (0.4 eq) in dry DCM is added dropwise to the cooled alcohol solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 5 °C.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed sequentially with cold dilute HCl, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Oxan-4-ylmethyl chloroformate. Further purification can be achieved by vacuum distillation.

The (Tetrahydropyran-4-yl)methyloxycarbonyl (THP-Moc) Group in Peptide Synthesis

The primary application of Oxan-4-ylmethyl chloroformate in peptide synthesis is to introduce the THP-Moc protecting group at the Nα-amino position of an amino acid.

Mechanism of Nα-Protection

The protection reaction is a standard carbamoylation, where the lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[11] This is followed by the elimination of a chloride ion to form the stable carbamate linkage. The reaction is typically carried out under basic conditions to deprotonate the amino group and neutralize the HCl byproduct.

Caption: N-terminal protection with Oxan-4-ylmethyl chloroformate.

Experimental Protocol: Nα-Protection of an Amino Acid

-

Dissolution: The amino acid (1.0 eq) is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, at 0 °C.

-

Reaction: Oxan-4-ylmethyl chloroformate (1.1 eq), dissolved in a suitable organic solvent like dioxane or THF, is added portion-wise to the vigorously stirred amino acid solution. The pH of the reaction mixture should be maintained in the basic range (pH 8-9).

-

Monitoring: The reaction is monitored by TLC until all the starting amino acid is consumed.

-

Work-up: The reaction mixture is washed with a non-polar solvent like ether to remove any unreacted chloroformate. The aqueous layer is then acidified to pH 2-3 with cold, dilute HCl.

-

Isolation: The precipitated Nα-THP-Moc-protected amino acid is collected by filtration, washed with cold water, and dried under vacuum.

Properties and Advantages of the THP-Moc Group

-

Orthogonality to Fmoc: The carbamate linkage of the THP-Moc group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection, making it a potentially viable protecting group for an orthogonal protection strategy.[12]

-

Acid-Labile Cleavage: The THP-Moc group is designed to be cleaved under acidic conditions, similar to Boc and Trt groups. This makes it suitable for the final deprotection step in Fmoc-SPPS.[4]

-

Improved Solubility: The cyclic ether structure of the tetrahydropyran moiety may enhance the solubility of the protected peptide chains during synthesis, potentially mitigating aggregation issues that can occur with difficult sequences.[6]

Cleavage (Deprotection) of the THP-Moc Group

The removal of the THP-Moc group is achieved by acidolysis, typically with trifluoroacetic acid (TFA).

Mechanism of Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the C-O bond, leading to the formation of a stable (tetrahydropyran-4-yl)methyl carbocation, carbon dioxide, and the free amino group of the peptide. The carbocation is then trapped by scavengers present in the cleavage cocktail.

Caption: Acid-catalyzed deprotection of the THP-Moc group.

Experimental Protocol: Cleavage of the THP-Moc Group

-

Preparation of Cleavage Cocktail: A standard cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the liberated carbocations.

-

Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Analysis of Nα-Protecting Groups

The potential utility of the THP-Moc group can be best understood by comparing it to the most commonly used Nα-protecting groups in peptide synthesis.

| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | THP-Moc ((tetrahydropyran-4-yl)methyloxycarbonyl) |

| Introduction | Fmoc-Cl or Fmoc-OSu | Boc₂O or Boc-ON | Cbz-Cl | Oxan-4-ylmethyl chloroformate |

| Cleavage Condition | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., TFA) | Catalytic Hydrogenolysis or strong acid (HBr/AcOH) | Strong Acid (e.g., TFA) [4] |

| Stability | Acid-stable, labile to base | Base-stable, labile to strong acid | Base-stable, acid-stable (mild), labile to hydrogenolysis | Expected to be base-stable, labile to strong acid [6][12] |

| Orthogonality | Orthogonal to acid-labile side-chain groups (e.g., tBu, Trt) | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to acid- and base-labile groups | Potentially orthogonal to Fmoc and hydrogenolysis-labile groups |

Future Outlook and Conclusion

Oxan-4-ylmethyl chloroformate presents an intriguing option for the introduction of the novel THP-Moc protecting group for Nα-amino protection in peptide synthesis. Based on the robust and well-understood chemistry of the tetrahydropyran moiety, the THP-Moc group is anticipated to be stable to the basic conditions required for Fmoc removal, while being readily cleavable with strong acids like TFA. This positions it as a potentially valuable tool within an orthogonal Fmoc-based SPPS strategy. Its non-aromatic, cyclic ether structure may also confer beneficial solubility properties to growing peptide chains, thereby addressing one of the significant challenges in the synthesis of long or hydrophobic peptides.

Further research is warranted to fully characterize the kinetics of its cleavage, potential side reactions, and its performance in the synthesis of challenging peptide sequences. However, the foundational principles outlined in this guide provide a strong rationale for its exploration and adoption by the peptide synthesis community.

References

- Payne, A. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chem. Eur. J., 26(48), 10943-10948.

- Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 152-165.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). Trends to Acid-Labile Cys Protecting Groups: Thp as an Efficient and Non-Aromatic Cys Protecting Group for Fmoc Chemistry. Journal of Peptide Science, 20(1), 30-35.

- Ramos-Tomillero, I., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 152-165.

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Letters, 14(11), 2814-2817.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

- Eckert, H. (2005). Phosgenation reactions with phosgene from triphosgene. Chimia, 59(4), 149-153.

-

CAS Common Chemistry. (n.d.). (Oxan-4-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Methyl chloroformate. Retrieved from [Link]

- Sartory, M. (1939). The war gases chemistry and analysis. D. Van Nostrand Company, Inc.

Sources

- 1. peptide.com [peptide.com]

- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 10. Leaving group assistance in the La3+-catalyzed cleavage of dimethyl (o-methoxycarbonyl)aryl phosphate triesters in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 12. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Oxan-4-ylmethyl Chloroformate: A Predictive and Experimental Approach

Abstract

Oxan-4-ylmethyl chloroformate is a reactive chemical intermediate with significant potential in organic synthesis, particularly for the introduction of the oxane-4-ylmethoxycarbonyl moiety in the development of novel chemical entities. As a member of the chloroformate class of reagents, its utility is intrinsically linked to its stability and solubility characteristics. This guide provides a comprehensive overview of the predicted stability and solubility profiles of Oxan-4-ylmethyl chloroformate, derived from the established chemical principles governing this functional group. Due to the scarcity of published data on this specific compound, this document emphasizes a predictive framework supported by detailed, field-proven experimental protocols designed for researchers to empirically validate these properties. We will explore the primary degradation pathways—hydrolysis and thermal decomposition—and offer robust methodologies for assessing solubility in various solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent's characteristics to ensure its effective and safe implementation in experimental workflows.

Introduction and Molecular Profile

Oxan-4-ylmethyl chloroformate belongs to the family of chloroformate esters, which are widely utilized as versatile reagents in organic chemistry.[1] They are primarily employed for introducing protecting groups for amines, alcohols, and phenols, or as activating agents in the synthesis of carbonates and carbamates.[1] The unique tetrahydropyran (oxane) motif within Oxan-4-ylmethyl chloroformate makes it a valuable building block for imparting specific physicochemical properties, such as improved solubility or metabolic stability, to a target molecule.

However, the high reactivity of the chloroformate functional group also renders it susceptible to degradation. Understanding and controlling its stability and solubility are paramount for successful and reproducible synthetic outcomes. This guide addresses this critical need by first establishing a predicted profile based on the known behavior of analogous primary alkyl chloroformates and then providing actionable protocols for its empirical verification.

Chemical Structure

The structure consists of a central carbonyl group bonded to a chlorine atom and an oxygen atom, which is in turn linked to a methylene bridge attached to the 4-position of an oxane (tetrahydropyran) ring.

Caption: Chemical structure of Oxan-4-ylmethyl chloroformate.

Predicted Physicochemical Properties

The following properties are calculated based on the molecular structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₃ | [2] |

| Molecular Weight | 178.61 g/mol | [2] |

| Appearance | Predicted to be a colorless to pale yellow liquid | [3][4] |

| Odor | Pungent, characteristic of acyl halides | [4][5] |

Chemical Stability Profile

The stability of Oxan-4-ylmethyl chloroformate is primarily dictated by the reactivity of the acyl chloride moiety. Two principal degradation pathways must be considered: hydrolysis and thermal decomposition. The requirement for cold-chain transportation for this compound strongly suggests that it possesses limited stability at ambient temperatures.[2]

Hydrolytic Instability

Chloroformates are highly susceptible to hydrolysis in the presence of water or moist air.[6] The reaction is often rapid and exothermic, yielding the parent alcohol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[7] For Oxan-4-ylmethyl chloroformate, this reaction is irreversible and represents the most common cause of sample degradation.

Mechanism: The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by the elimination of HCl and subsequent decarboxylation.

Caption: Simplified reaction pathway for the hydrolysis of Oxan-4-ylmethyl chloroformate.

Causality and Prevention: This inherent reactivity necessitates that the compound be handled and stored under strictly anhydrous conditions. The presence of even trace amounts of moisture in solvents, reaction vessels, or the surrounding atmosphere can lead to significant degradation, reducing the effective concentration of the reagent and introducing acidic HCl byproducts that can complicate subsequent chemical transformations.

Thermal Instability

Alkyl chloroformates can undergo thermal decomposition to yield an alkyl chloride and carbon dioxide.[1] This reaction is thought to proceed through an internal nucleophilic substitution (Sₙi) mechanism. The thermal stability of chloroformates is dependent on the structure of the alkyl group, with the general trend being: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[6][7] As a primary alkyl chloroformate, Oxan-4-ylmethyl chloroformate is expected to have moderate thermal stability but will degrade upon excessive heating. At very high temperatures, decomposition can also produce highly toxic phosgene gas.[3][8]

Caption: Potential thermal decomposition pathways for Oxan-4-ylmethyl chloroformate.

Recommended Storage and Handling

To preserve the integrity of Oxan-4-ylmethyl chloroformate, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from best practices for the chloroformate class.[8][9]

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or frozen (≤ -20°C). | Minimizes thermal decomposition and slows the rate of any residual hydrolysis. Consistent with cold-chain transport requirements.[2][8] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric moisture, which is the primary cause of hydrolytic degradation.[8] |

| Container | Tightly sealed glass bottle with a PTFE-lined cap. | Ensures an airtight and moisture-proof seal. Glass is inert to the compound and its potential degradation products. |

| Incompatibilities | Avoid contact with water, alcohols, amines, strong bases, and strong acids. | These substances react vigorously with chloroformates, leading to rapid decomposition and potentially hazardous conditions.[8] |

| Handling | Use only in a chemical fume hood. Dispense using dry syringes or cannulas. | Protects the user from pungent and corrosive vapors. Prevents the introduction of atmospheric moisture during transfer.[10][11] |

Solubility Profile

The solubility of a reagent is a critical parameter for its application in synthesis, influencing reaction rates, and purification strategies.

Predicted Solubility

Based on its molecular structure—a polar head group attached to a moderately nonpolar cyclic ether tail—and the general properties of chloroformates, the following solubility profile is predicted.[7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Remarks |

| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent choice for reactions. Non-reactive and capable of dissolving both polar and nonpolar components. |

| Aprotic Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | Good solvents for reactions, but care must be taken to use anhydrous grades, as ethers can absorb water.[12] |

| Aprotic Hydrocarbons | Toluene, Hexanes | Moderate to High | Good for reactions where a nonpolar environment is desired. Solubility may be slightly lower than in more polar aprotic solvents. |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | Generally compatible, but DMF can contain trace amine impurities that could degrade the reagent. Use high-purity, anhydrous grades. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive / Insoluble | The compound will react rapidly with these solvents via hydrolysis or alcoholysis.[5][13] They are unsuitable as solvents and must be rigorously excluded from reaction mixtures. |

Experimental Protocols for Characterization

The following protocols provide a robust framework for the empirical determination of the solubility and stability of Oxan-4-ylmethyl chloroformate.

Protocol: Qualitative Solubility Assessment

Objective: To rapidly determine the solubility of the title compound in a range of common laboratory solvents.

Causality: This experiment is fundamental to selecting an appropriate solvent system for a chemical reaction. A good solvent must fully dissolve the reagent to ensure homogeneous reaction conditions, while a poor solvent is required for precipitation-based purification.

Methodology:

-

Preparation: Arrange a series of clean, dry 4 mL glass vials.

-

Aliquot Solvent: Add 1 mL of each test solvent (e.g., DCM, THF, Toluene, Acetonitrile, Hexanes, Water) to a separate vial.

-

Initial Addition: Add a small, pre-weighed amount of Oxan-4-ylmethyl chloroformate (e.g., 5 mg) to each vial.

-

Mixing: Cap the vials and vortex for 30 seconds at room temperature.

-

Observation: Visually inspect each vial for undissolved solid. Record the result as "Soluble," "Partially Soluble," or "Insoluble/Reactive." For the aqueous vial, note any signs of reaction (e.g., gas evolution, formation of an immiscible layer).

-

Incremental Addition (for soluble samples): Continue adding pre-weighed aliquots (e.g., 10 mg) to the vials where the compound dissolved, vortexing after each addition, until a saturated solution (persistent undissolved solid) is obtained.

-

Calculation: Calculate the approximate solubility in mg/mL for each solvent.

Self-Validation: The system is self-validating through direct observation. The endpoint (saturation) is clearly visible. For reactive solvents like water, the observation of gas bubbles (CO₂) or a pH change (from HCl) validates the predicted reactivity.

Protocol: Assessment of Hydrolytic Stability via ¹H NMR Spectroscopy

Objective: To quantify the rate of hydrolysis of Oxan-4-ylmethyl chloroformate in the presence of a controlled amount of water.

Causality: ¹H NMR spectroscopy provides a direct, non-invasive method to monitor the chemical transformation of molecules in solution. By tracking the disappearance of proton signals specific to the starting material and the appearance of signals from the hydrolysis product, a kinetic profile can be established. This data is invaluable for understanding the reagent's shelf-life and handling requirements.

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. oxan-4-ylmethyl chloroformate|BLD Pharm [bldpharm.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nationalacademies.org [nationalacademies.org]

- 7. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. safety.duke.edu [safety.duke.edu]

- 11. researchgate.net [researchgate.net]

- 12. 9-Fluorenylmethyl chloroformate CAS#: 28920-43-6 [m.chemicalbook.com]

- 13. 79-22-1 CAS | METHYL CHLOROFORMATE | Acid Halides | Article No. 04638 [lobachemie.com]

An In-Depth Technical Guide to the Spectral Analysis of Oxan-4-ylmethyl Chloroformate

Prepared by: A Senior Application Scientist

Introduction: The Role and Rationale for Characterizing Oxan-4-ylmethyl Chloroformate

Oxan-4-ylmethyl chloroformate is a bifunctional molecule of significant interest in synthetic chemistry. Its structure combines a stable tetrahydropyran (oxane) ring, a common motif in pharmaceuticals and natural products, with a highly reactive chloroformate group. This arrangement makes it a valuable reagent for introducing the oxan-4-ylmethyl moiety onto nucleophilic substrates such as amines, alcohols, and phenols, thereby forming stable carbamates and carbonates, respectively.[1] The chloroformate functional group acts as an activated carbonyl, primed for nucleophilic acyl substitution, a cornerstone of modern organic synthesis.[2]

The purity and structural integrity of such a reagent are paramount to ensure predictable and reproducible outcomes in multi-step synthetic campaigns. Therefore, a comprehensive spectral analysis is not merely a quality control step but a fundamental necessity for its effective application. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Oxan-4-ylmethyl chloroformate, grounded in the principles of spectroscopic interpretation and validated by established methodologies.

Molecular Structure and Predicted Spectral Features

To contextualize the spectral data, we must first consider the molecular architecture of Oxan-4-ylmethyl chloroformate. The molecule consists of a central oxane ring, with a methylene bridge connecting it to the chloroformate group.

Caption: Predicted major fragmentation pathways for Oxan-4-ylmethyl chloroformate in EI-MS.

Table of Predicted Key Fragments

| m/z | Proposed Fragment | Rationale |

| 178/180 | [C₇H₁₁ClO₃]⁺˙ | Molecular ion (M⁺) with isotopic pattern for one chlorine atom. |

| 127 | [C₇H₁₁O₂]⁺ | Loss of a chlorine radical (Cl•) from the molecular ion. |

| 99 | [C₆H₁₁O]⁺ | Loss of the chloroformyl radical (•COCl), a common fragmentation for chloroformates, leading to the stable oxan-4-ylmethyl cation. This is often a base peak. |

| 63/65 | [COCl]⁺ | The chloroformyl cation, showing the characteristic 3:1 chlorine isotope pattern. |

Experimental Protocol: GC-MS Data Acquisition

Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing Oxan-4-ylmethyl chloroformate.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet: Split/splitless injector at 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

-

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of Oxan-4-ylmethyl chloroformate. The high-frequency C=O stretch in the IR confirms the chloroformate group. NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the connectivity of the oxane ring to the chloroformate moiety. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure, with the characteristic chlorine isotope pattern serving as a definitive marker. This comprehensive spectral dataset ensures the identity, purity, and structural integrity of the reagent, enabling its confident application in research and development.

References

-

Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964). The Chemistry of Chloroformates. Chemical Reviews, 64(6), 645–687. [Link]

-

Wikipedia. (n.d.). Chloroformate. [Link]

-

Mudiam, M. K. R., Jain, R., & Murthy, R. C. (2012). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and Bioanalytical Chemistry, 402(2), 935–941. [Link]

-

Qiu, Y., Su, M., Liu, Y., & Chen, M. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277–283. [Link]

-

Riu, A., et al. (2023). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules, 28(20), 7118. [Link]

Sources

The Emergence of Oxan-4-ylmethyl Chloroformate: A Technical Guide to a Versatile Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the strategic modification of bioactive molecules is paramount to optimizing their therapeutic potential. The development of novel reagents that facilitate the synthesis of prodrugs with tailored properties is a continuous endeavor. This technical guide delves into the discovery, synthesis, and potential applications of "Oxan-4-ylmethyl chloroformate," a versatile chemical entity poised to offer unique advantages in drug development. By dissecting its constituent parts—the stable oxane ring and the reactive chloroformate group—we will explore the rationale behind its design and its prospective role in creating next-generation therapeutics with enhanced solubility, metabolic stability, and controlled release profiles. This document serves as a comprehensive resource for researchers seeking to leverage this promising building block in their drug discovery programs.

Introduction: The Rationale for a New Promoietv

The journey of a drug candidate from a potent "hit" to a clinically effective therapeutic is often fraught with challenges related to its physicochemical and pharmacokinetic properties. Poor aqueous solubility, rapid metabolism, and unfavorable distribution can derail an otherwise promising molecule. The concept of a prodrug, a bioreversible derivative of a drug, offers a powerful strategy to overcome these hurdles.[1] A critical component of a prodrug is the "promoiety," a chemical group that is attached to the parent drug and is designed to be cleaved in vivo to release the active substance.

The design of a promoiety is a multi-faceted challenge, requiring a balance of chemical stability, predictable cleavage, and favorable physicochemical properties. It is in this context that we introduce Oxan-4-ylmethyl chloroformate, a reagent that brings together the advantageous properties of the oxane (tetrahydropyran) ring with the versatile reactivity of a chloroformate.

The tetrahydropyran (THP) moiety is a well-established structural motif in medicinal chemistry. As a saturated six-membered ring containing an oxygen atom, it offers several benefits:

-

Improved Solubility and Reduced Lipophilicity: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane.[2] This can be a crucial advantage for drugs that are "brick dust" insoluble.

-

Metabolic Stability: The THP ring is generally resistant to metabolic degradation, which can help to prolong the in vivo half-life of a drug.

-